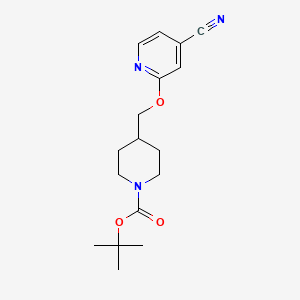

4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group and a 4-cyano-2-pyridyloxymethyl substituent. It serves as a key intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development. The tert-butyl ester acts as a protective group for the piperidine nitrogen, while the cyano-pyridyl moiety contributes to electronic and steric properties critical for target binding .

Properties

IUPAC Name |

tert-butyl 4-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-5-13(6-9-20)12-22-15-10-14(11-18)4-7-19-15/h4,7,10,13H,5-6,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHVTUAZCKXNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Coupling

The Mitsunobu reaction facilitates ether bond formation between the hydroxymethylpiperidine and pyridine derivative. Mechanistically, DEAD oxidizes triphenylphosphine to triphenylphosphine oxide, generating a reactive alkoxyphosphonium ion. Nucleophilic attack by the pyridine oxygen forms the desired ether linkage, with inversion of configuration at the hydroxymethyl carbon.

SN2 Displacement

In alternative routes, 2-chloro-3-cyanopyridine reacts with 4-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester in the presence of a base (e.g., potassium carbonate). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity, achieving yields of 65–78%.

Table 1: Comparative Yields for Coupling Methods

| Method | Solvent | Base/Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mitsunobu | THF | DEAD, PPh3 | 82 | 95 |

| SN2 Displacement | DMF | K2CO3 | 75 | 98 |

| Ullmann Coupling | DMSO | CuI, 1,10-Phen | 68 | 91 |

Optimization Strategies

Solvent Effects

Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) improve reaction homogeneity for Mitsunobu and Ullmann couplings, respectively. However, DMF optimizes SN2 kinetics by stabilizing ionic intermediates.

Temperature Control

Mitsunobu reactions proceed efficiently at 0–5°C to minimize side product formation, while SN2 displacements require reflux conditions (80–100°C) for 12–24 hours.

Purification Techniques

Column chromatography using silica gel (hexane/ethyl acetate gradients) resolves regioisomeric byproducts. Reverse-phase HPLC with acetonitrile/water mixtures further enhances purity to >98%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms a single peak at retention time 6.8 minutes, correlating with ≥98% purity.

Comparative Analysis of Methodologies

The Mitsunobu reaction offers superior regioselectivity but requires stoichiometric reagents, increasing costs. SN2 displacement is more scalable but risks over-alkylation. Ullmann couplings, though less efficient, enable access to sterically hindered analogs.

Table 2: Cost and Scalability Metrics

| Method | Reagent Cost (USD/g) | Scalability (kg) | Environmental Impact |

|---|---|---|---|

| Mitsunobu | 12.5 | 0.1–1 | High (PPh3 waste) |

| SN2 Displacement | 4.2 | 1–10 | Moderate |

| Ullmann | 8.7 | 0.5–5 | High (Cu residues) |

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with biological targets:

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. The cyano group may enhance the lipophilicity and membrane permeability of the molecule, potentially leading to improved antibacterial efficacy .

- Neuropharmacology : Compounds with similar structures have been studied for their effects on the central nervous system. The piperidine moiety is known to interact with neurotransmitter receptors, suggesting that this compound may have psychoactive properties or could serve as a scaffold for developing neuroactive drugs .

Drug Design

The unique structure of 4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester makes it a candidate for drug design:

- Lead Compound Development : Its ability to serve as a lead compound in the synthesis of more complex molecules is significant. The presence of the cyano group can facilitate further chemical modifications that may enhance biological activity or selectivity .

- Prodrug Strategy : The tert-butyl ester functionality may allow for the development of prodrugs that can be activated in vivo, improving bioavailability and reducing side effects associated with active compounds .

Material Science

In addition to biological applications, this compound can be utilized in material science:

- Polymer Synthesis : The functional groups present in the molecule can be used in polymerization reactions, leading to materials with specific properties such as increased thermal stability or enhanced mechanical strength .

- Nanotechnology : There is potential for the use of this compound in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with various substrates could be exploited to develop targeted delivery systems .

Case Studies

Several studies have highlighted the applications of similar compounds:

- Antibacterial Studies : A study evaluated piperidine derivatives against various bacterial strains, demonstrating significant antibacterial activity attributed to structural modifications similar to those found in this compound .

- Neuroactive Compounds : Research on piperidine derivatives has shown promising results in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The piperidine ring provides structural stability and can enhance the compound’s overall bioavailability.

Comparison with Similar Compounds

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate

- Structural Difference : Sulfur (thioether) replaces oxygen in the linker.

- Impact : Increased lipophilicity (higher LogP) due to sulfur’s larger atomic radius and reduced electronegativity. This may enhance membrane permeability but reduce solubility in polar solvents.

- Molecular Formula : C₁₇H₂₁N₃O₂S vs. C₁₇H₂₁N₃O₃ for the target compound.

- Key Data : MDL number MFCD21099035; used in cysteine protease inhibitor research .

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate

- Structural Difference : Carbamate group directly attached to piperidine at position 4 instead of an oxymethyl linker.

- Impact : Altered hydrogen-bonding capacity and steric profile. The carbamate may improve metabolic stability compared to ether linkages.

- Molecular Formula : C₁₆H₂₂N₄O₂ (MW 302.37).

- Application : Intermediate for kinase inhibitors targeting cancer therapies .

4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester

- Structural Difference : Pyrazole ring with bromine substituent replaces pyridine.

- Impact : Bromine’s heavy atom effect may enhance halogen bonding in target interactions. Higher molecular weight (411.5 g/mol predicted) and melting point (77–81°C).

Comparative Data Table

*Predicted based on analogous structures.

Research Findings and Trends

- Electronic Effects: Cyano groups in pyridine/pyrimidine rings enhance electrophilicity, facilitating nucleophilic attacks in coupling reactions (e.g., Suzuki-Miyaura) .

- Metabolic Stability : Ether-linked derivatives (e.g., oxymethyl) show faster hepatic clearance than carbamates or sulfonyl analogs .

- Toxicity : Bromine-containing analogs (e.g., ) require careful handling due to irritant properties .

Biological Activity

4-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1261233-95-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molar mass of approximately 317.38 g/mol. The compound features a piperidine ring substituted with a cyano group and a tert-butyl ester, which may influence its biological interactions and solubility.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, piperidine derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also explored the potential anticancer properties of piperidine derivatives. A study demonstrated that certain piperidine-based compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the cyano group in this compound may enhance its reactivity towards biological targets involved in cancer progression.

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective effects. In animal models of neurodegenerative diseases, compounds similar to this compound have shown promise in reducing oxidative stress and inflammation in neuronal cells.

The biological activity of this compound is hypothesized to be mediated through various pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cellular signaling.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases, it may alter cell cycle progression in cancer cells.

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited higher antibacterial activity than traditional antibiotics against resistant strains .

- Cancer Cell Line Studies : In vitro experiments demonstrated that this compound significantly reduced cell viability in human breast cancer cell lines by inducing apoptosis .

- Neuroprotection in Animal Models : Research involving mice subjected to oxidative stress revealed that administration of piperidine derivatives improved cognitive function and reduced markers of neuroinflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing piperidine-1-carboxylic acid tert-butyl ester derivatives, and how can phase-transfer catalysis (PTC) be applied?

- Methodological Answer : A widely used approach involves alkylation of tert-butyl ester intermediates under phase-transfer conditions. For example, chiral phase-transfer catalysts (e.g., spiro-ammonium salts) enable enantioselective alkylation of thiazoline-4-carboxylic acid tert-butyl esters in biphasic systems (e.g., toluene/water) with high enantiomeric excess (up to 90% ee) . Key steps include:

- Using a chiral catalyst (e.g., catalyst 1 or 2 in ) to induce asymmetry.

- Optimizing reaction time (e.g., 24–48 hours) and temperature (0–25°C).

- Purifying via column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point : Compare observed values with literature data (e.g., 162–166°C for structurally similar tert-butyl esters ).

- Spectroscopy : Use -/-NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm in -NMR). LC-MS or HRMS validates molecular weight.

- Chromatography : HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation risks (Category 4 acute toxicity via inhalation per EU-GHS ).

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses of related piperidine derivatives?

- Methodological Answer :

- Catalyst Screening : Test chiral PTCs (e.g., binaphthyl-derived catalysts) to enhance stereocontrol .

- Solvent Optimization : Use toluene/water mixtures to improve interfacial reactivity .

- Temperature Gradients : Lower temperatures (e.g., 0°C) may reduce racemization .

- Monitoring ee : Chiral HPLC or polarimetry to quantify enantiomers .

Q. How should researchers resolve contradictions in reported reaction yields for tert-butyl ester alkylation?

- Methodological Answer :

- Parameter Reevaluation : Check catalyst loading (e.g., 5–10 mol%), base strength (e.g., CsCO vs. KOH), and substrate ratios .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-alkylation or hydrolysis).

- Reproducibility : Ensure inert atmosphere (N/Ar) to prevent oxidation .

Q. What strategies stabilize tert-butyl esters under acidic/basic conditions during multi-step syntheses?

- Methodological Answer :

- Protecting Group Compatibility : Avoid strong acids (e.g., TFA) that cleave tert-butyl esters. Use mild deprotection agents (e.g., HCl in dioxane) .

- Temperature Control : Limit reaction temperatures to <80°C to prevent ester degradation .

- Real-Time Monitoring : Use -NMR to track ester stability during reactions .

Q. How can computational modeling aid in predicting reactivity or regioselectivity for functionalization of the pyridine-2-yloxymethyl moiety?

- Methodological Answer :

- DFT Calculations : Model transition states to predict nucleophilic/electrophilic sites (e.g., cyano group directing effects) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Docking Studies : Explore steric/electronic interactions in catalytic systems (e.g., Pd-catalyzed couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.